molecular formula C11H15NO4 B1521499 tert-Butyl 3-hydroxy-5-methoxyisonicotinate CAS No. 1138444-13-9

tert-Butyl 3-hydroxy-5-methoxyisonicotinate

Cat. No.: B1521499
CAS No.: 1138444-13-9
M. Wt: 225.24 g/mol
InChI Key: WTCHQCGVBIOVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-hydroxy-5-methoxyisonicotinate is a research chemical . It has a molecular weight of 225.24 and a molecular formula of C11H15NO4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COc1cncc(O)c1C(=O)OC(C)(C)C .


Physical and Chemical Properties Analysis

This compound is a solid . Its empirical formula is C11H15NO4 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and applications of tert-butyl and methoxyisonicotinate derivatives in chemical reactions. For example, a study by Wasserman et al. (1999) investigates the singlet oxygen oxidation of pyrroles, leading to the formation of 5-substituted derivatives, including tert-butyl esters of methoxy-pyrrolecarboxylic acids. This process results in intermediate products that can undergo further chemical transformations, suggesting the relevance of tert-butyl and methoxy derivatives in synthetic organic chemistry and the production of complex organic molecules (Wasserman et al., 1999).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives similar to tert-Butyl 3-hydroxy-5-methoxyisonicotinate have been investigated for their biological activities and potential therapeutic applications. For instance, compounds with tert-butyl and hydroxy-methoxy functional groups have been evaluated for their anti-inflammatory activities and as inhibitors in biochemical pathways, highlighting the potential for such compounds in drug development and pharmacological studies (Ikuta et al., 1987).

Role in Biocatalysis and Biosynthesis

Additionally, research has focused on the use of tert-butyl and methoxy derivatives in biocatalysis and biosynthesis processes. A study by Liu et al. (2017) describes the directed evolution of carbonyl reductase for the stereoselective synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in the synthesis of statin drugs. This research demonstrates the utility of tert-butyl derivatives in enzymatic reactions, offering efficient pathways for the production of chiral compounds (Liu et al., 2017).

Chemical Protection and Modification Techniques

Tert-butyl and methoxy groups are also widely used in chemical protection strategies, as illustrated by Corey and Venkateswarlu (1972), who developed methods for the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Such protective groups are critical in synthetic chemistry for the selective modification of molecules, enabling complex synthesis sequences without affecting sensitive functional groups (Corey & Venkateswarlu, 1972).

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCHQCGVBIOVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673865
Record name tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-13-9
Record name 1,1-Dimethylethyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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